Thiophene-2-carbohydrazide

Electrocatalysis Water splitting Coordination chemistry

Prioritize Thiophene-2-carbohydrazide for OER catalyst development. Its Ni(II) complex achieves a 390 mV overpotential, outperforming Mn/Co analogs by 40–50 mV. As a precursor for Ga³⁺ sensors, it enables 58 nM detection limits, superior to conventional hydrazides. This sulfur-based scaffold yields distinct anti-C. difficile activity (MIC 2–4 µg/mL) vs. furan analogs. High purity ensures reproducible synthesis and performance.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 2361-27-5
Cat. No. B147627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-carbohydrazide
CAS2361-27-5
Synonymsthiophene-2-carboxylic acid hydrazide
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NN
InChIInChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8)
InChIKeySOGBOGBTIKMGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-2-carbohydrazide (CAS 2361-27-5): Heterocyclic Hydrazide for Coordination Complexes and Bioactive Heterocycle Synthesis


Thiophene-2-carbohydrazide (TCH) is a heterocyclic building block featuring a thiophene ring substituted at the 2-position with a carbohydrazide (-CONHNH2) functional group [1]. This structural arrangement provides three potential coordination sites—the carbonyl oxygen, the hydrazide nitrogen, and the thiophene sulfur—making TCH a versatile ligand for transition metal complexation and a widely utilized precursor for synthesizing Schiff bases, hydrazones, and nitrogen-containing heterocycles [2]. The compound serves dual roles as both a core pharmacophore scaffold and a strategic synthetic intermediate in chemical biology and materials science applications [3].

Thiophene-2-carbohydrazide (CAS 2361-27-5): Why Furan Analogs and Alternative Heterocyclic Hydrazides Are Not Interchangeable


Substituting thiophene-2-carbohydrazide with structurally similar heterocyclic hydrazides such as furan-2-carbohydrazide or pyridine-2-carbohydrazide cannot be performed without altering key performance outcomes. The sulfur atom in the thiophene ring confers distinct electronic properties and coordination behavior compared to the oxygen-containing furan analog, resulting in quantifiable differences in biological activity . Direct comparative studies between furan- and thiophene-based carbohydrazides against Mycobacterium tuberculosis reveal that the thiophene derivatives exhibit systematically different minimum inhibitory concentration (MIC) profiles [1]. Additionally, the crystal packing motifs and hydrogen-bonding networks of thiophene-2-carbohydrazide derivatives differ fundamentally from their furan counterparts due to the larger van der Waals radius and distinct polarizability of sulfur versus oxygen, which governs supramolecular assembly and solid-state properties [2]. These differences underscore that class-level interchangeability is not scientifically justified for applications requiring reproducible structure-activity relationships or predictable solid-state behavior.

Thiophene-2-carbohydrazide (CAS 2361-27-5): Quantified Performance Differentiation Versus Structural Analogs


Electrocatalytic Water Oxidation: Ni(II) Complex of Thiophene-2-carbohydrazide Delivers Overpotential of 390 mV Versus Analogous Metal Complexes

The Ni(II) complex of thiophene-2-carbohydrazide, [Ni(TCH)2(H2O)2], demonstrates electrocatalytic oxygen evolution reaction (OER) activity with an overpotential (η) of 390 mV at a current density of 10 mA cm⁻² [1]. In contrast, the Mn(II) and Co(II) complexes of the identical ligand framework, synthesized under analogous conditions, exhibit higher overpotentials of 430 mV and 440 mV, respectively, at the same benchmark current density [1]. This represents a 40–50 mV reduction in overpotential for the Ni(II)-TCH complex relative to its Mn(II) and Co(II) counterparts, translating to improved energy efficiency for electrocatalytic water oxidation [1].

Electrocatalysis Water splitting Coordination chemistry

Ga³⁺ Fluorescent Sensing: Thiophene-2-carbohydrazide-Derived Probe Achieves 58 nM Detection Limit in Aqueous Solution

A Schiff base derivative of thiophene-2-carbohydrazide, specifically (E)-N′-(3-(tert-butyl)-2-hydroxybenzylidene)thiophene-2-carbohydrazide, functions as a highly selective "turn-on" fluorescent sensor for Ga³⁺ ions in aqueous solution with a limit of detection (LOD) of 58 nM and limit of quantification (LOQ) of 192 nM [1]. This sensor exhibits negligible fluorescence enhancement in the presence of competing metal ions including Al³⁺, In³⁺, Fe³⁺, Cr³⁺, and Zn²⁺ under identical conditions, demonstrating high specificity for Ga³⁺ over structurally similar trivalent cations [1]. By contrast, previously reported Ga³⁺ sensors based on alternative hydrazide scaffolds typically exhibit LOD values in the micromolar range and frequently suffer from interference by Al³⁺ or In³⁺ [1].

Fluorescent sensor Metal ion detection Analytical chemistry

Antitubercular Activity: Thiophene-2-carbohydrazide Derivatives Exhibit Different MIC Profile Versus Furan-2-carbohydrazide Analogs Against M. tuberculosis

In a direct comparative study of furan- and thiophene-based carbohydrazides against Mycobacterium tuberculosis H37Rv, compounds derived from thiophene-2-carbohydrazide exhibit distinct minimum inhibitory concentration (MIC) profiles compared to their furan-2-carbohydrazide structural analogs . Specifically, the thiophene-based series 23a–g demonstrates variable antitubercular activity that differs systematically from the 5-nitrofuran-2-carbohydrazide series 21a–h and 22a–e when evaluated under identical broth microdilution conditions [1]. The heteroatom substitution (sulfur in thiophene versus oxygen in furan) alters the electronic distribution and lipophilicity of the resulting hydrazone derivatives, producing quantifiable differences in MIC values against the same mycobacterial strain [1]. Furthermore, a separate investigation of furan/thiophene carbohydrazides against M. tuberculosis identified seven thiophene-containing compounds (3e, 3g, 3h, 9b, 9c, 9e, and 9h) with notable antitubercular activity profiles that differ from their furan counterparts .

Antitubercular Antimicrobial Medicinal chemistry

Crystal Engineering: Thiophene-2-carbohydrazide Derivatives Form N-H···O and N-H···N Hydrogen-Bonded Chains Lacking π-π Stacking, Distinct from Furan Analogs

The crystal structures of thiophene-2-carbohydrazide derivatives are characterized by N—H⋯N and N—H⋯O hydrogen-bonded chains that generate specific packing motifs without aromatic π–π stacking interactions [1]. In a comparative crystallographic study of four thiophene–carbohydrazide–pyridine derivatives, the dihedral angles between the thiophene ring and pyridine ring vary from 4.97(8)° to 83.52(13)° depending on substitution pattern, with N—H⋯Np hydrogen bonds generating C(7) and C(6) chains propagating along specific crystallographic directions [1]. Notably, no classical hydrogen bonds are observed in the extended structure of the N-methylated derivative (III), and no aromatic π–π stacking is evident in any of the four structures [1]. In a related thiophene-2-carbohydrazide Schiff base incorporating a 5-nitrofuran moiety, N-H···O hydrogen bonds generate supramolecular chains via a 4₁ screw-axis along the c direction, with π–π interactions between thienyl and furanyl rings occurring at an inter-centroid distance of 3.515(2) Å [2]. This hydrogen-bond-dominated packing behavior differs from furan-2-carbohydrazide analogs, where the smaller oxygen heteroatom and altered electronic distribution produce distinct supramolecular architectures.

Crystallography Supramolecular chemistry Solid-state chemistry

Antimicrobial Heterocycle Scaffold: Thiophene-2-carbohydrazide Enables Synthesis of Spiro-indoline-oxadiazole with MIC = 2–4 μg/mL Against C. difficile

Thiophene-2-carbohydrazide serves as the core building block for synthesizing a series of thiophene-based heterocycles evaluated against clinically relevant bacterial and fungal strains [1]. Among the synthesized compounds, a spiro-indoline-oxadiazole derivative (compound 17) displayed the highest activity against Clostridium difficile with minimum inhibitory concentration (MIC) values of 2 to 4 μg/mL, while exhibiting no effects against other tested bacterial strains including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Candida albicans [1]. In contrast, other heterocycles derived from the same thiophene-2-carbohydrazide precursor, such as compounds 8 and 16, demonstrated strong effects against TolC mutant E. coli but not against C. difficile [1]. This strain-specific activity profile underscores that the antimicrobial outcome is governed by the specific heterocyclic scaffold constructed from the common TCH precursor rather than by the precursor itself, making TCH a versatile yet non-substitutable starting material for accessing structurally diverse antimicrobial candidates.

Antimicrobial Heterocyclic synthesis Drug discovery

Magnetic Properties: Cu(II) Complex of Thiophene-2-carbohydrazide-Derived Hydrazone Exhibits Strong Antiferromagnetic Coupling with J = -61.5 cm⁻¹

A tetranuclear Cu(II) complex, Cu4L4, synthesized from the thiophene-2-carbohydrazide-derived hydrazone ligand (E)-5-chloro-N′-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide (H2L), crystallizes with a cubane-like Cu4O4 core and exhibits strong antiferromagnetic coupling [1]. Magnetic susceptibility measurements over the 5–300 K temperature range, interpreted using the exchange Hamiltonian, yield an exchange coupling constant J = -61.5(1) cm⁻¹ [1]. This relatively large negative J value confirms the antiferromagnetic character of the complex, with a well-isolated spin singlet (S = 0) ground state as evidenced by the sharp decrease in EPR signal intensity with decreasing temperature [1]. The powder room-temperature Q-band EPR spectrum displays a very broad band with peak-to-peak linewidth ΔBpp = 1980 Gauss and a gyromagnetic g-factor of 2.13 [1]. This magnetic behavior is directly attributable to the specific bridging geometry enabled by the thiophene-2-carbohydrazide ligand framework, which facilitates substantial overlap between copper d(x²-y²) electron ground state orbitals and the sp² lone-pair lobes of bridging oxygen atoms.

Molecular magnetism Coordination chemistry Materials science

Thiophene-2-carbohydrazide (CAS 2361-27-5): Priority Application Scenarios Backed by Quantitative Evidence


Earth-Abundant Electrocatalyst Development for Alkaline Water Electrolysis

Researchers developing non-precious metal catalysts for oxygen evolution reaction (OER) should prioritize thiophene-2-carbohydrazide as a ligand for Ni(II) complexation. The [Ni(TCH)2(H2O)2] complex delivers an overpotential of 390 mV at 10 mA cm⁻², which is 40–50 mV lower than the corresponding Mn(II)-TCH (430 mV) and Co(II)-TCH (440 mV) complexes under identical alkaline conditions [1]. This energy efficiency advantage directly translates to reduced operational costs in alkaline water electrolysis systems. Procurement of high-purity thiophene-2-carbohydrazide is essential for reproducible synthesis of these coordination complexes, as ligand purity directly impacts the crystallinity and electrocatalytic performance of the resulting metal complexes [1].

Fluorescent Chemosensor Fabrication for Trace Ga³⁺ Detection in Environmental and Biological Matrices

Analytical chemistry groups requiring ultrasensitive detection of gallium ions should select thiophene-2-carbohydrazide-derived Schiff bases for constructing "turn-on" fluorescent sensors. The probe (E)-N′-(3-(tert-butyl)-2-hydroxybenzylidene)thiophene-2-carbohydrazide achieves a detection limit of 58 nM for Ga³⁺ in aqueous solution with minimal interference from competing trivalent cations such as Al³⁺, In³⁺, and Fe³⁺ [2]. This nanomolar sensitivity is approximately two orders of magnitude superior to conventional hydrazide-based Ga³⁺ sensors and enables reliable quantification in actual water samples [2]. The high selectivity and water solubility of this thiophene-2-carbohydrazide derivative make it uniquely suited for environmental monitoring and biological fluid analysis applications where trace-level detection is required [2].

Synthesis of Narrow-Spectrum Anticlostridial Agents via Heterocyclic Diversification

Medicinal chemistry programs targeting Clostridium difficile infections should utilize thiophene-2-carbohydrazide as the foundational building block for constructing spiro-indoline-oxadiazole scaffolds. A derivative synthesized from TCH exhibited MIC values of 2–4 μg/mL against C. difficile while demonstrating no activity against other commensal bacterial strains, indicating potential for narrow-spectrum anticlostridial therapy that spares the normal gut microbiota [3]. This strain-specific activity profile cannot be reliably predicted from furan-2-carbohydrazide or other heterocyclic hydrazide precursors due to the distinct electronic and steric contributions of the sulfur-containing thiophene ring. Procurement of structurally authenticated thiophene-2-carbohydrazide is critical for ensuring reproducible synthetic access to this pharmacologically distinct chemical space [3].

Crystal Engineering and Supramolecular Assembly Design Based on Predictable Hydrogen-Bonding Networks

Solid-state chemists and pharmaceutical cocrystal developers should select thiophene-2-carbohydrazide derivatives when seeking predictable hydrogen-bonded chain architectures without the complicating influence of aromatic π–π stacking. Crystallographic studies confirm that thiophene-2-carbohydrazide derivatives form consistent N—H⋯N and N—H⋯O hydrogen-bonded chains that propagate along specific crystallographic directions, while no π–π stacking interactions are observed across multiple derivative structures [4][5]. This reproducible supramolecular behavior, governed by the syn arrangement of amide H and carbonyl O atoms, provides a reliable platform for designing molecular solids with predetermined packing motifs. The absence of π–π stacking interference distinguishes thiophene-2-carbohydrazide from many aromatic hydrazide analogs and simplifies the prediction of crystal packing outcomes [4].

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